5-(3-Fluoro-4-methylphenyl)pentanoic Acid
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Overview
Description
5-(3-Fluoro-4-methylphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid chain substituted with a 3-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methylphenyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzene.
Grignard Reaction: The 3-fluoro-4-methylbenzene undergoes a Grignard reaction with pentanoyl chloride to form the corresponding ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalysts to improve the efficiency and yield of the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction control and scalability.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation or pain perception, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropentanoic Acid: Similar structure but lacks the methyl group on the aromatic ring.
4-Methylpentanoic Acid: Similar structure but lacks the fluoro group on the aromatic ring.
Pentanoic Acid: The parent compound without any aromatic substitution.
Uniqueness
5-(3-Fluoro-4-methylphenyl)pentanoic Acid is unique due to the presence of both fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9-6-7-10(8-11(9)13)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
SINHDVLXIGVLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCCC(=O)O)F |
Origin of Product |
United States |
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